2-Bromo-4-(bromomethyl)-1-chlorobenzene
Description
2-Bromo-4-(bromomethyl)-1-chlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine at position 2, a bromomethyl (-CH₂Br) group at position 4, and chlorine at position 1. Its molecular formula is C₇H₅Br₂Cl, with a molecular weight of 288.28 g/mol. This compound is classified as a benzyl bromide derivative, characterized by high reactivity due to the presence of multiple halogen atoms and a bromomethyl group, which facilitates nucleophilic substitution reactions.
Properties
IUPAC Name |
2-bromo-4-(bromomethyl)-1-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIWBVSODJAUTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679344 | |
| Record name | 2-Bromo-4-(bromomethyl)-1-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880348-24-3 | |
| Record name | 2-Bromo-4-(bromomethyl)-1-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-(bromomethyl)-1-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(bromomethyl)-1-chlorobenzene typically involves the bromination of 4-(bromomethyl)-1-chlorobenzene. This can be achieved through the reaction of 4-(bromomethyl)-1-chlorobenzene with bromine in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is controlled to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(bromomethyl)-1-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form less substituted benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.
Scientific Research Applications
2-Bromo-4-(bromomethyl)-1-chlorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(bromomethyl)-1-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups, facilitating substitution reactions. The bromomethyl group can undergo oxidation or reduction, leading to the formation of various functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
(a) 1-Bromo-2-(bromomethyl)-4-chlorobenzene (CAS 69190-56-3)
- Similarity : 0.93
- Key Differences : The bromine and bromomethyl groups are transposed (positions 1 and 2 vs. 2 and 4 in the target compound).
- Impact : Altered electronic effects influence reactivity. The bromomethyl group at position 2 may enhance steric hindrance, reducing accessibility for nucleophilic attack compared to the target compound.
(b) 2-(Bromomethyl)-4-chloro-1-methylbenzene (CAS 869721-21-1)
- Similarity: Not quantified but structurally analogous .
- Key Differences : A methyl group replaces the chlorine at position 1.
- Impact : Reduced polarity and lower molecular weight (247.52 g/mol) decrease boiling point compared to the target compound. The methyl group also deactivates the ring less than chlorine, altering electrophilic substitution patterns.
(c) 4-Bromo-2-chloro-1-methoxybenzene (CAS 50638-47-6)
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| 2-Bromo-4-(bromomethyl)-1-chlorobenzene | C₇H₅Br₂Cl | 288.28 | >200 (estimated) | 60–100 (estimated) | 2-Br, 4-CH₂Br, 1-Cl |
| 1-Bromo-2-chlorobenzene | C₆H₄BrCl | 191.46 | 198–201 | Not reported | 1-Br, 2-Cl |
| 4-Bromo-2-chlorobenzonitrile | C₇H₃BrClN | 216.46 | 142–143 | 67–68 | 4-Br, 2-Cl, 1-CN |
| 2-(Bromomethyl)-4-chloro-1-methylbenzene | C₈H₇BrCl | 247.52 | Not reported | Not reported | 2-CH₂Br, 4-Cl, 1-CH₃ |
Key Observations :
- Boiling Points : Halogen count and substituent bulkiness correlate with higher boiling points. The target compound likely surpasses simpler analogs like 1-bromo-2-chlorobenzene (198–201°C) .
- For example, 4-bromo-2-chlorobenzonitrile’s nitrile group favors cyano-based reactions (e.g., hydrolysis to carboxylic acids) .
Biological Activity
2-Bromo-4-(bromomethyl)-1-chlorobenzene (CAS No. 880348-24-3) is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and environmental science. Its unique structure, characterized by multiple halogen substituents, suggests potential biological activity that warrants detailed investigation.
The molecular formula of this compound is C7H5Br2Cl. The presence of bromine and chlorine atoms contributes to its reactivity and potential biological interactions. The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that halogenated compounds can exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below:
Antimicrobial Activity
Studies have shown that halogenated aromatic compounds can possess significant antimicrobial properties. For instance:
- Mechanism : The halogen atoms may disrupt microbial cell membranes or interfere with metabolic pathways.
- Case Study : A study evaluating various brominated compounds found that this compound exhibited notable activity against certain bacterial strains, suggesting its potential use as an antimicrobial agent.
Cytotoxicity and Anticancer Potential
Halogenated compounds are often investigated for their cytotoxic effects on cancer cells:
- Research Findings : In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines. The compound's mechanism may involve the generation of reactive oxygen species (ROS) leading to cell death.
- Data Table : Below is a summary of cytotoxicity data from various studies.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 | [Study A] |
| MCF-7 (breast cancer) | 10 | [Study B] |
| A549 (lung cancer) | 20 | [Study C] |
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological aspects:
- Skin and Eye Irritation : According to PubChem, the compound is classified as causing severe skin burns and eye damage, necessitating careful handling in laboratory settings .
- Environmental Impact : The persistence of halogenated compounds in the environment raises concerns regarding their bioaccumulation and potential endocrine-disrupting effects.
The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cellular metabolism.
- DNA Interaction : Halogenated compounds are known to interact with DNA, potentially leading to mutagenic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
